molecular formula C27H31NO4S B560129 Sphingosine Kinase 1 Inhibitor II CAS No. 1415562-82-1

Sphingosine Kinase 1 Inhibitor II

Cat. No. B560129
CAS RN: 1415562-82-1
M. Wt: 465.6
InChI Key: NPUXORBZRBIOMQ-RUZDIDTESA-N
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Description

Sphingosine Kinase 1 Inhibitor II (commonly referred to as PF-543 ) is a potent inhibitor targeting Sphingosine Kinase 1 (SPHK1). SPHK1 is an enzyme responsible for catalyzing the conversion of sphingosine to sphingosine-1-phosphate (S1P), which plays a crucial role in various cellular processes .


Molecular Structure Analysis

The crystal structure of SPHK1 in complex with PF-543 has been elucidated through X-ray crystallography. PF-543 binds to SPHK1 in a bent conformation, resembling that of a bound sphingosine substrate. Notably, the head group of PF-543 is rotated, providing insights into its binding mode and interactions with the enzyme .

Scientific Research Applications

  • SKI-II has demonstrated significant anticancer activity in vitro and in vivo. Its antiproliferative effects are primarily due to the inhibition of dihydroceramide desaturase-1 (Des1), which is responsible for its anticancer activity. This study also identified novel SK1, SK2, and Des1 inhibitors with greater anticancer activity (Aurelio et al., 2016).

  • SKI-II was more efficient than other SphK1 inhibitors in inhibiting the growth and survival of human acute myeloid leukemia cell lines and induced apoptosis in these cells. In vivo, SKI-II administration suppressed the growth of leukemic xenograft tumors (Yang et al., 2015).

  • In breast cancer, SKI-II was found to block viability, survival, and proliferation of cancer cells and diminished estrogen-stimulated estrogen response element transcriptional activity. It suggests SKI-II's potential as an estrogen signaling inhibitor in breast carcinoma (Antoon et al., 2011).

  • SKI-II also has the capability to alter cellular S1P levels and is a potent inhibitor of S1P formation in whole blood. This role is critical in the context of lymphocyte trafficking, inflammation, and cancer (Schnute et al., 2012).

  • It inhibits dihydroceramide desaturase activity in cells, leading to an accumulation of dihydroceramides and their metabolites, which can impact cell proliferation and induce autophagy. These effects are important to consider when using SKI-II as a pharmacological tool (Cingolani et al., 2014).

  • Additionally, SKI-II has been identified as a noncompetitive inhibitor of Des1 activity with effects in intact cells, impacting NADH-cytochrome b5 reductase (Cingolani et al., 2014).

properties

IUPAC Name

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO4S/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUXORBZRBIOMQ-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735359
Record name [(2R)-1-{[4-({3-[(Benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1415562-82-1
Record name [(2R)-1-{[4-({3-[(Benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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